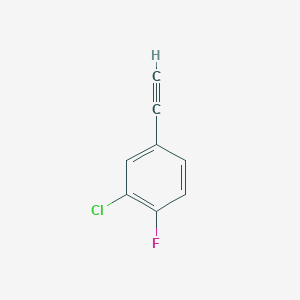

2-Chloro-4-ethynyl-1-fluorobenzene

Description

BenchChem offers high-quality 2-Chloro-4-ethynyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethynyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPRSQLKFAHAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Applications of 2-Chloro-4-ethynyl-1-fluorobenzene in Modern Organic Synthesis

Foreword: The Strategic Value of Halogenated Alkynyl Scaffolds

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine and other halogens onto rigid molecular frameworks is a cornerstone of innovation. The unique physicochemical properties imparted by these substituents—such as enhanced metabolic stability, modulated lipophilicity and pKa, and altered conformational preferences—are invaluable tools for the medicinal chemist.[1][2] Similarly, in materials science, the precise placement of halogens can profoundly influence the electronic and photophysical properties of organic materials.

This guide focuses on a particularly versatile and underexplored building block: 2-Chloro-4-ethynyl-1-fluorobenzene . This molecule is a trifunctionalized aromatic ring, presenting chemists with three distinct reactive sites: a terminal alkyne, a chloro substituent, and a fluoro substituent. This unique arrangement offers a rich platform for selective, sequential, and diverse chemical transformations, making it a powerful tool for the construction of complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the potential applications of 2-Chloro-4-ethynyl-1-fluorobenzene, grounded in the principles of modern synthetic organic chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the mechanistic underpinnings of the key reactions.

Molecular Architecture and Reactivity Profile

The synthetic utility of 2-Chloro-4-ethynyl-1-fluorobenzene stems from the orthogonal reactivity of its functional groups.

-

The Terminal Alkyne: This is the most versatile handle on the molecule, readily participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and sp-hybridized carbons make it an ideal partner for transition metal-catalyzed cross-coupling reactions and cycloadditions.

-

The Chloro Substituent: The chloro group is a classic participant in palladium-catalyzed cross-coupling reactions. Its reactivity is generally lower than that of iodo or bromo substituents, which can be exploited for selective transformations in polyhalogenated systems.[3]

-

The Fluoro Substituent: The fluorine atom is generally the least reactive of the halogens in palladium-catalyzed cross-couplings.[4] This property makes it an excellent blocking group or a site for later-stage functionalization under more forcing conditions. The strong carbon-fluorine bond also imparts significant metabolic stability in pharmaceutical applications.[5]

The electronic nature of the ring is influenced by the interplay of the inductive and mesomeric effects of the halogens. Both fluorine and chlorine are inductively electron-withdrawing, while also possessing the ability to donate electron density through resonance. This electronic landscape influences the regioselectivity of further aromatic substitutions and the reactivity of the appended functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. 2-Chloro-4-ethynyl-1-fluorobenzene is an excellent substrate for two of the most prominent of these transformations: the Sonogashira and Suzuki-Miyaura couplings.

The Sonogashira Coupling: A Gateway to Substituted Alkynes

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is exceptionally useful for the synthesis of internal alkynes, which are prevalent motifs in natural products, pharmaceuticals, and organic materials.

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine or tricyclohexylphosphine, are often employed to facilitate the oxidative addition of less reactive aryl chlorides.[6] The copper(I) cocatalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation and side reactions. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Mechanistic Insights:

The catalytic cycle of the Sonogashira coupling is well-established and proceeds through a series of discrete steps involving both palladium and copper.

Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: A Representative Sonogashira Coupling

The following protocol is a representative example for the Sonogashira coupling of 2-Chloro-4-ethynyl-1-fluorobenzene with an aryl bromide.

| Reagent | Amount | Molar Equiv. |

| 2-Chloro-4-ethynyl-1-fluorobenzene | 154.6 mg | 1.0 mmol |

| Aryl Bromide | 1.1 mmol | 1.1 |

| Pd(PPh₃)₄ | 57.8 mg | 0.05 |

| CuI | 9.5 mg | 0.05 |

| Triethylamine | 0.42 mL | 3.0 |

| Anhydrous THF | 10 mL | - |

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 2-Chloro-4-ethynyl-1-fluorobenzene, the aryl bromide, Pd(PPh₃)₄, and CuI.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: As with the Sonogashira coupling, the choice of the palladium source and ligand is crucial, especially when coupling aryl chlorides. Systems such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos are often effective.[7]

-

Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: The Suzuki coupling is often performed in a biphasic solvent system, such as toluene/water or dioxane/water, which can facilitate the dissolution of both the organic and inorganic reagents.

Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of the chloro-substituent of a derivative of 2-Chloro-4-ethynyl-1-fluorobenzene with an arylboronic acid.

| Reagent | Amount | Molar Equiv. |

| Substituted 2-Chloro-4-alkynyl-1-fluorobenzene | 1.0 mmol | 1.0 |

| Arylboronic Acid | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 4.5 mg | 0.02 |

| SPhos | 16.4 mg | 0.04 |

| K₃PO₄ | 424 mg | 2.0 |

| Toluene | 8 mL | - |

| Water | 2 mL | - |

Procedure:

-

In a microwave vial, combine the substituted 2-chloro-4-alkynyl-1-fluorobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add toluene and water.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Cycloaddition Reactions: The Power of "Click Chemistry"

The terminal alkyne of 2-Chloro-4-ethynyl-1-fluorobenzene is a prime candidate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[9][10]

Causality of Experimental Choices:

-

Copper(I) Source: The active catalyst is copper(I), which can be introduced directly as CuI or generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. The in situ generation is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.

-

Solvent: The CuAAC reaction is remarkably robust and can be performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF. This makes it particularly suitable for bioconjugation applications.

-

Ligands: In some cases, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst and prevent oxidative side reactions.

Mechanistic Insights:

The CuAAC reaction proceeds through a mechanism involving the formation of a copper acetylide, which then reacts with the azide in a stepwise manner.

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: A Representative CuAAC Reaction

The following protocol outlines a general procedure for the CuAAC reaction of 2-Chloro-4-ethynyl-1-fluorobenzene with an organic azide.

| Reagent | Amount | Molar Equiv. |

| 2-Chloro-4-ethynyl-1-fluorobenzene | 154.6 mg | 1.0 mmol |

| Organic Azide | 1.0 mmol | 1.0 |

| CuSO₄·5H₂O | 12.5 mg | 0.05 |

| Sodium Ascorbate | 19.8 mg | 0.1 |

| t-Butanol | 5 mL | - |

| Water | 5 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-1-fluorobenzene and the organic azide in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with water and a cold solvent like ethanol or diethyl ether, and dry under vacuum. If the product is soluble, extract with an organic solvent, wash with brine, dry, and purify by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from 2-Chloro-4-ethynyl-1-fluorobenzene are of significant interest in drug discovery. The incorporation of the 2-chloro-4-fluorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Kinase Inhibitors:

A prominent application of related fluorinated building blocks is in the development of kinase inhibitors for oncology. The 4-chloro-2-fluorophenyl moiety has been incorporated into inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancers. The specific placement of the halogens can be crucial for achieving high potency and selectivity. The ethynyl group of 2-Chloro-4-ethynyl-1-fluorobenzene provides a versatile point of attachment for linking this recognition motif to other pharmacophoric elements, for example, through a stable triazole linkage formed via a CuAAC reaction.

Future Outlook and Conclusion

2-Chloro-4-ethynyl-1-fluorobenzene is a powerful and versatile building block with significant potential in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The applications highlighted in this guide—Sonogashira and Suzuki-Miyaura couplings for the construction of substituted alkynes and biaryls, and the CuAAC reaction for the synthesis of triazoles—represent just a fraction of its synthetic potential.

As the demand for novel, highly functionalized molecules in medicinal chemistry and materials science continues to grow, we anticipate that 2-Chloro-4-ethynyl-1-fluorobenzene and related halogenated alkynyl scaffolds will play an increasingly important role in enabling the synthesis of the next generation of drugs and advanced materials.

References

- Chen, H., Ai, Z., & Liao, X. (2024).

-

Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- van der Heijden, F., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Haddach, M., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(9), 13658-13685.

- van der Heijden, F., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771.

- Vertex AI Search. (2026). Innovating with Fluorinated Aromatics: The Role of 1-(2-Chloroethyl)-4-fluorobenzene.

- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 979844.

- Thomas, D. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7203–7214.

- Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.

-

Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 979844.

- Royal Society of Chemistry. (2021). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 11(52), 32969-32975.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2014). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 16(7), 3508-3513.

- Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Prajapati, S. M., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1184-1194.

- Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry, 12, 1369324.

- Hatanaka, Y., & Hiyama, T. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. The Journal of Organic Chemistry, 65(8), 2371-2376.

- Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.

-

Dana Bioscience. (n.d.). 2-Chloro-1-ethynyl-4-fluorobenzene 250mg. Retrieved from [Link]

-

Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(30), 6081-6113.

- G. A. Molander, et al. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1663.

- Google Patents. (1986).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Methodological & Application

Copper-free Sonogashira reaction of 2-Chloro-4-ethynyl-1-fluorobenzene

Application Note: Optimizing Copper-Free Sonogashira Coupling of 2-Chloro-4-ethynyl-1-fluorobenzene

Executive Summary

This guide details the protocol for the Copper-free Sonogashira cross-coupling of 2-Chloro-4-ethynyl-1-fluorobenzene (CAS: 1057670-04-8) . While traditional Sonogashira conditions utilize Copper(I) iodide (CuI) as a co-catalyst to facilitate transmetallation, this substrate presents specific challenges that necessitate a Copper-free approach.

The electron-withdrawing nature of the fluorine (C1) and chlorine (C2) substituents significantly increases the acidity of the terminal alkyne proton at C4. In the presence of Copper and trace oxygen, this acidity accelerates Glaser homocoupling (oxidative dimerization), drastically reducing yield. This application note provides a self-validating, Cu-free Pd-catalysis workflow to suppress homocoupling and ensure high chemoselectivity.

Substrate Analysis & Mechanistic Insight

Substrate: 2-Chloro-4-ethynyl-1-fluorobenzene[1][2]

-

Electronic Character: Electron-deficient aromatic ring.

-

Reactivity Profile:

-

Terminal Alkyne (C4): Highly reactive nucleophile. The

is lower than phenylacetylene due to the inductive effects of F and Cl. -

Aryl Chloride (C2): Sterically hindered (ortho-F) and electronically deactivated for oxidative addition compared to iodides/bromides. It is generally inert under standard Sonogashira conditions, allowing for chemoselective coupling at the alkyne.

-

Why Copper-Free? In the standard cycle, CuI forms a Copper-acetylide intermediate. For electron-poor alkynes like this substrate, the rate of Cu-acetylide oxidation (Glaser coupling) often competes with the rate of transmetallation to Palladium. By removing Copper, we force the reaction through a carbopalladation or direct deprotonation pathway, eliminating the primary source of homocoupling.

Mechanism: The Copper-Free Cycle[3][4][5][6]

The following diagram illustrates the modified catalytic cycle utilized in this protocol. Note the critical role of the amine base in the absence of Copper.[3]

Figure 1: Catalytic cycle for Cu-free Sonogashira coupling. The rate-limiting step for electron-deficient alkynes is often the deprotonation of the Pd-coordinated alkyne.

Experimental Protocols

Protocol A: Standard Coupling (Alkyne as Nucleophile)

Target: Coupling 2-Chloro-4-ethynyl-1-fluorobenzene with an Aryl Iodide or Activated Aryl Bromide. Catalyst System: PdCl₂(PPh₃)₂ / Piperidine.[4]

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| Aryl Halide (Ar-I/Br) | Electrophile | 1.0 | Limiting reagent. |

| 2-Cl-4-ethynyl-1-F-benzene | Nucleophile | 1.1 - 1.2 | Slight excess to account for trace polymerization. |

| PdCl₂(PPh₃)₂ | Catalyst | 0.02 - 0.04 | 2-4 mol%. Robust, air-stable precatalyst.[5] |

| Piperidine | Base/Solvent | 3.0 or Solvent | Acts as both ligand scavenger and proton acceptor. |

| DMF or THF | Co-Solvent | N/A | Optional; use if substrate solubility is poor in pure amine. |

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon (Ar). Nitrogen is acceptable, but Argon is heavier and better protects the alkyne.

-

-

Loading:

-

Add PdCl₂(PPh₃)₂ (3 mol%) and the Aryl Halide (1.0 equiv).

-

Cap and purge with Argon x3 (vacuum/backfill cycles).

-

Critical Step: Dissolve 2-Chloro-4-ethynyl-1-fluorobenzene in degassed solvent (DMF or Piperidine) in a separate vial. Sparge this solution with Argon for 10 minutes to remove dissolved Oxygen.

-

-

Initiation:

-

Inject the solvent/base mixture into the reaction vessel.

-

Add the alkyne solution dropwise via syringe.

-

Temperature: Heat to 60°C . (Note: Cu-free reactions often require higher temperatures than Cu-catalyzed ones, but do not exceed 80°C to prevent degradation of the fluorinated substrate).

-

-

Monitoring:

-

Monitor via TLC or HPLC.[3]

-

Visual Cue: The reaction should darken from yellow to orange/brown. A rapid color change to dark black/precipitate may indicate Palladium black formation (catalyst death), suggesting the need for a stronger ligand (see Protocol B).

-

-

Work-up:

-

Dilute with Ethyl Acetate. Wash x3 with Water (to remove DMF/Piperidine) and x1 with Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

Protocol B: The "Difficult" Coupling (Reacting the Aryl Chloride)

Target: Reacting the C2-Chlorine of 2-Chloro-4-ethynyl-1-fluorobenzene with an external alkyne (Reverse Role). Challenge: Aryl chlorides are inert to Pd(PPh₃)₄. You must use electron-rich, bulky Buchwald ligands.

Catalyst System: Pd(OAc)₂ / XPhos / Cs₂CO₃.

-

Catalyst Pre-complexation:

-

In the reaction vessel, mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in Acetonitrile or Toluene. Stir for 5 mins under Argon to form the active catalytic species (L-Pd(0)).

-

-

Addition:

-

Add 2-Chloro-4-ethynyl-1-fluorobenzene (1.0 equiv).

-

Add External Alkyne (1.2 equiv).

-

Add Cs₂CO₃ (2.0 equiv, anhydrous).

-

-

Reaction:

-

Heat to 80-90°C . The bulky XPhos ligand facilitates the oxidative addition into the C-Cl bond despite the steric hindrance of the ortho-Fluorine.

-

Workflow Optimization & Troubleshooting

Use this decision tree to select the correct parameters for your specific synthesis.

Figure 2: Decision matrix for catalyst selection based on coupling partner and substrate role.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield + Dimer (Glaser) | Oxygen leak or acidic proton. | Degas solvents more rigorously (Freeze-Pump-Thaw).[6] Switch to inorganic base (Cs₂CO₃) in DMSO. |

| No Reaction (Starting Material) | Catalyst inactive or Oxidative Addition failed. | If coupling with Ar-Cl, switch to XPhos or SPhos ligand. Increase Temp to 80°C. |

| Pd Black Precipitation | Catalyst decomposition. | Add excess ligand (PPh₃). Ensure Argon line is pure. |

| Multiple Spots on TLC | Regio-selectivity issues (Cl vs Alkyne). | Ensure Temp is <90°C. The C-Cl bond is stable below 100°C without specialized ligands. |

Safety & Handling

-

Fluorinated Aromatics: 2-Chloro-4-ethynyl-1-fluorobenzene may exhibit higher lipophilicity and skin permeability than non-fluorinated analogues. Double-glove (Nitrile) is recommended.

-

Alkyne Instability: While aryl alkynes are generally stable, avoid concentrating to dryness in the presence of metal salts, as dry metal-acetylides can be shock-sensitive.

-

Waste: Segregate halogenated organic waste. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal if working on GMP scale.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[7][8][9] Chemical Reviews, 107(3), 874–922. Link

-

Sørensen, U. S., & Pombo-Villar, E. (2005). Copper-free Sonogashira cross-coupling of aryl iodides and terminal alkynes using a Pd/C catalyst.[10] Tetrahedron, 61(10), 2697-2703. Link

-

Gelderblom, P., et al. (2016). Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes using XPhos.[10][11] Chemistry – A European Journal. Link

-

Biffis, A., et al. (2018). Micro- and Nanostructured Palladium Catalysts for the Copper-Free Sonogashira Coupling. Catalysts, 8(10), 438. Link

- Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: Mechanism and Application. Angewandte Chemie International Edition, 50(41). (Discusses the suppression of Glaser coupling).

Sources

- 1. 1057670-04-8|2-Chloro-4-ethynyl-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-4-ethynyl-1-fluorobenzene 98.00% | CAS: 1057670-04-8 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 10. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 11. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Pd-Catalyzed Synthesis of 2-Chloro-4-ethynyl-1-fluorobenzene

Case ID: OPT-PD-2C4E1F Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Analysis: The Chemoselectivity Challenge

User Brief: You are attempting to synthesize 2-Chloro-4-ethynyl-1-fluorobenzene . The Problem: This molecule presents a "chemoselectivity trap." You likely start with 4-bromo-2-chloro-1-fluorobenzene (or the iodide). The challenge is not just reactivity; it is selectivity.

-

The Trap: The Fluorine atom at C1 pulls electron density from the ring, activating all halogen bonds. While C-Br is weaker than C-Cl, the electron-deficient nature of the ring lowers the activation energy for oxidative addition at the C-Cl bond (C2 position).

-

The Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) at high temperatures often lead to dechlorination or bis-alkynylation (reaction at both C4 and C2).

-

The Optimization Goal: High turnover frequency (TOF) at the C4-Br site while rendering the C2-Cl site inert, allowing for <0.5 mol% Pd loading.

Troubleshooting & Optimization (Q&A Format)

Category A: Reaction Stalled or Low Conversion

Q: I am using 1 mol% Pd(PPh₃)₂Cl₂ with CuI, but conversion stops at 60%. Adding more catalyst doesn't help. Why?

A: You are likely experiencing catalyst poisoning or ligand dissociation .

-

Diagnosis: PPh₃ is a labile ligand. In electron-deficient aryl halides, the oxidative addition is fast, but the subsequent transmetallation can be slow if the copper cycle is sluggish (often due to oxygen contamination). The "naked" Pd(0) precipitates as Pd-black (inactive).

-

The Fix: Switch to a bulky, electron-rich phosphine (e.g., XPhos or SPhos). These ligands increase the electron density on Pd, accelerating the catalytic cycle and protecting the metal center from aggregating.

-

Protocol Shift:

-

Old System: Pd(PPh₃)₂Cl₂[1]

-

New System: Pd(OAc)₂ (0.1 mol%) + XPhos (0.2 mol%).

-

Category B: Impurity Profile (The "Cl" Issue)

Q: I see a ~15% byproduct mass corresponding to the loss of Chlorine (dehalogenation) or double addition. How do I stop this?

A: This is a classic "Over-Active Catalyst" issue combined with an aggressive base.

-

Mechanism: If the Pd center is too accessible (low steric bulk), it will eventually insert into the C-Cl bond, especially if the reaction runs too hot (>80°C).

-

The Fix:

-

Lower Temperature: Run at 40–50°C.

-

Change Base: Switch from strong amine bases (like piperidine) to mild inorganic bases (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (MeCN or DMF).

-

Ligand Selection: Use Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) . The extreme bulk of this ligand creates a "steric wall" that permits entry only to the more accessible/reactive C-Br bond, mechanically excluding the C-Cl site.

-

Category C: Homocoupling (Glaser Coupling)

Q: My product is contaminated with di-acetylene (Glaser product). I can't separate it easily.

A: This is caused by the presence of Oxygen and Copper.

-

The Fix: Move to a Copper-Free Sonogashira .

-

Why: Eliminating CuI removes the mechanism for homocoupling. However, Cu-free reactions require a more active Pd catalyst.

-

Recommended System: Pd(OAc)₂ / XPhos / Cs₂CO₃ in MeCN at 60°C. This system is robust enough to drive the cycle without Copper activation of the alkyne.

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-4-ethynyl-1-fluorobenzene via Sonogashira Coupling. Target Loading: 0.1 – 0.5 mol% Pd.

| Component | Reagent/Condition | Equiv. | Notes |

| Substrate | 4-bromo-2-chloro-1-fluorobenzene | 1.0 | Do not use the Chloride precursor; it is too inert. |

| Alkyne | TMS-Acetylene | 1.1 | TMS protects the alkyne from polymerization. |

| Catalyst | Pd(OAc)₂ | 0.002 | (0.2 mol%) High purity essential. |

| Ligand | XPhos | 0.004 | (0.4 mol%) 2:1 L:M ratio is critical. |

| Base | Cs₂CO₃ | 2.0 | Mild base prevents side reactions. |

| Solvent | Acetonitrile (MeCN) | 0.5 M | Degassed (Sparged with Ar for 20 min). |

| Temp | 50 °C | - | Do not exceed 65°C to preserve C-Cl. |

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with Cs₂CO₃, Pd(OAc)₂, and XPhos. Seal and purge with Argon (3x vacuum/fill cycles).

-

Solvent Prep: In a separate vessel, sparge MeCN with Argon for 20 minutes.

-

Addition: Add the degassed MeCN to the solids via syringe. Stir for 5 mins to generate the active catalyst species (solution usually turns yellow/orange).

-

Substrate Addition: Add the aryl bromide liquid (or solution) followed by TMS-acetylene via syringe.

-

Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC/UPLC.

-

Workup: Filter through a celite pad to remove salts/Pd. Concentrate.

-

Deprotection (Next Step): Treat with K₂CO₃ in MeOH to remove the TMS group and yield the final terminal alkyne.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through the common failure modes for this specific scaffold.

Caption: Diagnostic logic for Sonogashira coupling of polyhalogenated arenes.

Diagram 2: The Chemoselectivity Filter

Why XPhos works: It facilitates the oxidative addition of the Bromide while sterically rejecting the Chloride.

Caption: Kinetic differentiation between C-Br and C-Cl sites using bulky phosphine ligands.

References

-

Gelderblom, P., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction. Organic Letters.[2] Retrieved from [Link]

-

Vorlop, C. J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-ethynyl-1-fluorobenzene Reaction Products

Welcome to the technical support center for the purification of 2-Chloro-4-ethynyl-1-fluorobenzene and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 2-Chloro-4-ethynyl-1-fluorobenzene derivatives.

Question: My Sonogashira coupling reaction mixture is a complex mess. How do I approach the initial workup and purification?

Answer: Sonogashira coupling reactions, while powerful, can often result in a mixture of the desired product, unreacted starting materials, homocoupled alkyne (Glaser coupling byproduct), and catalyst residues.[1][2] A systematic approach to the workup is crucial.

Initial Workup Protocol:

-

Quenching and Solvent Removal: After the reaction is complete, quench with a suitable reagent (e.g., aqueous ammonium chloride). Remove the reaction solvent under reduced pressure.

-

Liquid-Liquid Extraction:

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with:

-

Saturated aqueous ammonium chloride to remove the amine base and copper salts.

-

Water to remove any remaining water-soluble impurities.

-

Brine to facilitate phase separation.

-

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.[3]

Post-Workup Purification Strategy:

The crude product obtained after the workup will likely still contain impurities. The choice of the primary purification technique depends on the physical properties of your product and the nature of the remaining impurities.

Question: I'm seeing multiple spots on my TLC after column chromatography. What's going wrong?

Answer: This is a common issue that can stem from several factors related to your column chromatography technique.

Troubleshooting Column Chromatography:

| Possible Cause | Explanation & Solution |

| Improper Solvent System | The polarity of your eluent may be too high, causing all components to move too quickly down the column, resulting in poor separation. Conversely, if the polarity is too low, your product may not move at all. Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired product. A common starting point for compounds like 2-Chloro-4-ethynyl-1-fluorobenzene derivatives is a mixture of hexanes and ethyl acetate. |

| Column Overloading | Loading too much crude material onto the column will lead to broad, overlapping bands. Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight. |

| Poor Column Packing | An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase, leading to streaking and poor separation. Solution: Ensure your silica gel is packed uniformly as a slurry and is free of air bubbles. |

| Sample Application | Applying the sample in a large volume of solvent will cause it to spread out at the top of the column, leading to a broad initial band. Solution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the top of the column. Alternatively, "dry loading" by adsorbing the sample onto a small amount of silica gel before loading can improve resolution.[4] |

Workflow for Optimizing Column Chromatography:

Caption: A typical workflow for flash column chromatography.

Question: My product won't crystallize. What can I do?

Answer: Recrystallization is a powerful purification technique for solids, but inducing crystallization can sometimes be challenging.

Troubleshooting Recrystallization:

-

Solvent Choice is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6][7] Experiment with different solvents or solvent mixtures. Common choices for aromatic compounds include ethanol, methanol, hexanes, or mixtures like hexane/ethyl acetate.

-

Inducing Crystallization:

-

Seeding: Add a small crystal of the pure compound to the supersaturated solution.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites.

-

Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.[8]

-

-

"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.

Two-Solvent Recrystallization Protocol:

-

Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[8]

-

While the solution is still hot, add a "poor" solvent (one in which your compound is sparingly soluble) dropwise until the solution becomes slightly cloudy.[8]

-

Add a few drops of the "good" solvent back until the solution is clear again.[8]

-

Allow the solution to cool slowly.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-Chloro-4-ethynyl-1-fluorobenzene and its derivatives.

Question: What are the most common impurities I should expect in my reaction?

Answer: The impurities will depend on the specific reaction you are performing. However, for a typical Sonogashira coupling, you can expect:

-

Unreacted 2-Chloro-4-ethynyl-1-fluorobenzene: This is a common starting material.[9]

-

Unreacted Coupling Partner: The other starting material in your coupling reaction.

-

Homocoupled Alkyne (Glaser Product): A common side product in Sonogashira reactions, especially in the presence of copper catalysts.[10]

-

Catalyst Residues: Palladium and copper complexes can often be carried through the workup.

-

Solvent Residues: Traces of the reaction solvent may remain.

Question: Is distillation a viable purification method for 2-Chloro-4-ethynyl-1-fluorobenzene derivatives?

Answer: Distillation can be a suitable method for purifying liquid products, provided they are thermally stable and have a significantly different boiling point from the impurities.[3][11] For many derivatives of 2-Chloro-4-ethynyl-1-fluorobenzene, which are often solids at room temperature, distillation is less common. However, for liquid analogs or starting materials, vacuum distillation can be effective. It is important to consider the thermal stability of the ethynyl group, as some acetylenic compounds can be unstable at high temperatures.

Question: How can I remove colored impurities from my product?

Answer: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal.[6]

Decolorization Protocol:

-

Dissolve your crude product in a suitable solvent.

-

Add a small amount of activated charcoal (typically 1-2% by weight).

-

Gently heat and stir the mixture for a few minutes.

-

Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.[6]

-

Proceed with your primary purification method (e.g., recrystallization or column chromatography).

Decision Tree for Purification Method Selection:

Caption: A decision-making guide for selecting a purification method.

III. References

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

-

Need to purify old phenylacetylene : r/Chempros - Reddit. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

-

recrystallization.pdf. Available at: [Link]

-

"Fluorobenzene". - Organic Syntheses Procedure. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Introducing Column Chromatography through Colorful Reactions of Guaiazulene - ChemRxiv. Available at: [Link]

-

US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. Available at:

-

1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem. Available at: [Link]

-

CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents. Available at:

-

7 O Chem Column Chromatography (cc) - YouTube. Available at: [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Purification by Recrystallization - CUNY. Available at: [Link]

-

Applications of Tandem Column Liquid Chromatography for the Achiral and Chiral Separation of Selected Classes of Pharmaceuticals - Drexel Research Discovery. Available at: [Link]

-

An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. Available at:

-

Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions. Available at: [Link]

-

SID 87570227 - 1-Ethynyl-4-fluorobenzene - PubChem. Available at: [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. 2-Chloro-4-ethynyl-1-fluorobenzene 98.00% | CAS: 1057670-04-8 | AChemBlock [achemblock.com]

- 10. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Stability and storage conditions for 2-Chloro-4-ethynyl-1-fluorobenzene

Product Code: 2-Cl-4-Eth-1-F-Bz | CAS: 1057670-04-8

Introduction: The Stability Paradox

Welcome to the technical guide for 2-Chloro-4-ethynyl-1-fluorobenzene . As a researcher, you are likely utilizing this compound as a scaffold for Sonogashira couplings or "Click" chemistry.

The Core Challenge: This molecule possesses a terminal alkyne (

-

Oxidative Homocoupling (Glaser Coupling): Forming diynes in the presence of oxygen.

-

Polymerization: Triggered by light or heat.

-

Acetylide Formation: Reacting with specific metals to form shock-sensitive explosives.

This guide replaces generic advice with a mechanistic approach to preservation.

Module 1: Critical Storage Protocols

The "Triad of Preservation"

To maintain >98% purity, you must control three variables: Temperature, Atmosphere, and Light.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Preferred) 2-8°C (Acceptable for <2 weeks) | Low temperature kinetically inhibits the radical polymerization of the alkyne moiety. |

| Atmosphere | Argon or Nitrogen (Essential) | Oxygen acts as a radical initiator and, with trace moisture/metals, promotes Glaser coupling (dimerization). |

| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV light (preventing photopolymerization). Teflon prevents leaching of plasticizers that can contaminate the alkyne. |

Workflow: From Receipt to Storage

Do not simply put the bottle in the fridge upon arrival.

Figure 1: Mandatory intake workflow to prevent initial degradation.

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: The compound has turned from off-white to yellow/brown. Is it usable?

Status: Degraded.

-

Mechanism: The color change indicates the formation of conjugated systems, likely 1,3-diynes (via oxidative Glaser coupling) or oligomers.[2]

-

Action:

-

Light Yellow: Purity is likely ~90-95%. Usable for crude reactions but requires stoichiometry adjustment.

-

Dark Brown/Gummy: Significant polymerization. Do not use. Purify immediately (see Module 4).

-

Q2: Can I use a metal spatula to weigh this?

Status: Conditional Caution.

-

The Risk: Terminal alkynes are weak acids (

). They react with soft metals (Copper, Silver, Mercury) to form metal acetylides , which are shock-sensitive explosives. -

Protocol:

-

Safe: Stainless steel (304/316 grade), Porcelain, Teflon, Glass.

-

UNSAFE: Copper, Brass, or any pitted/rusted metal tools.

-

Best Practice: Use a disposable plastic or glass spatula to eliminate risk.

-

Q3: I see a "smoke" or precipitate when opening the bottle.

Status: Moisture Contamination.

-

Cause: The bottle was opened while cold. Atmospheric moisture condensed inside.

-

Fix: Always allow the container to warm to room temperature inside a desiccator before opening.

Module 3: The Degradation Mechanism

Understanding how the molecule dies allows you to prevent it.

Figure 2: Primary degradation pathways. Note that Oxygen triggers dimerization, while Light/Heat triggers polymerization.

Module 4: Recovery & Purification Protocol

If your compound has degraded (yellowing), use this protocol to restore purity.

Method: Silica Gel Filtration (The "Plug" Method)

Use this for mild degradation (light yellowing).

-

Preparation: Pack a short column (glass pipette or sintered funnel) with Silica Gel (230-400 mesh).

-

Solvation: Dissolve the crude material in a minimal amount of Hexanes (or 5% Ethyl Acetate in Hexanes).

-

Note: The polymer/dimer is often more polar or significantly less soluble than the monomer.

-

-

Elution: Flush with Hexanes.

-

The Monomer (Product): Will elute rapidly (high

). -

The Impurities: The yellow/brown oligomers will stick to the top of the silica.

-

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 30°C . High heat during evaporation can re-trigger polymerization.

References

-

PubChem. Compound Summary for CID 16218659 (2-Chloro-4-ethynyl-1-fluorobenzene). National Library of Medicine. Available at: [Link]

- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanistic source for Glaser Coupling risks).

Sources

Validation & Comparative

Analytical Validation of 2-Chloro-4-ethynyl-1-fluorobenzene: A Comparative NMR Guide

Executive Summary & Strategic Context

2-Chloro-4-ethynyl-1-fluorobenzene (CAS: 1057670-04-8) is a high-value pharmacophore intermediate, frequently employed in the synthesis of tyrosine kinase inhibitors via Sonogashira coupling. Its structural integrity is critical; however, the simultaneous presence of fluorine (

This guide moves beyond basic spectral listing. It compares the Target Molecule against its most common synthetic precursor (4-Bromo-2-chloro-1-fluorobenzene ) to demonstrate the specific analytical performance markers required for confident release testing. We focus on resolving the "Fluorine Haze"—the complex splitting patterns arising from

Structural Logic & Spin System Analysis

Before analyzing spectra, one must understand the magnetic environment. The molecule possesses an asymmetric trisubstituted benzene ring.

-

The Anchor (Fluorine at C1): This is the dominant coupling agent. It splits every carbon signal and most proton signals.

-

The Asymmetry (Chlorine at C2): Breaks the symmetry of the ring, rendering H3, H5, and H6 magnetically non-equivalent.

-

The Diagnostic Handle (Ethynyl at C4): Provides a unique, shielded proton signal (

ppm) and distinct quaternary carbons.

The "Fluorine Challenge" in 1D NMR

In a standard

Comparative Analysis: Target vs. Precursor

The most effective way to validate the product is by comparing it to the starting material (4-Bromo-2-chloro-1-fluorobenzene). The "performance" of the analysis is defined by its ability to detect the Loss of Bromine and the Gain of the Alkyne .

Quantitative Data Comparison (400 MHz, CDCl )

| Feature | Precursor (4-Bromo-2-chloro-1-fluorobenzene) | Target (2-Chloro-4-ethynyl-1-fluorobenzene) | Analytical Insight (Performance Marker) |

| Ethynyl Proton | Absent | Primary Release Spec. Distinct singlet (sometimes weakly split by F). | |

| Aromatic Region | Chemical shifts move upfield slightly due to the shielding anisotropy of the alkyne. | ||

| C-Br Carbon | Absent | Disappearance confirms conversion. | |

| Alkyne Carbons | Absent | Two new peaks. The internal C is often a doublet ( | |

| C-F Coupling ( | The massive doublet confirms the F-C bond is intact. |

Note: Exact shifts may vary

ppm depending on concentration and water content in CDCl.

Detailed Coupling Constant Analysis

To prove the structure is not a regioisomer (e.g., the 3-chloro isomer), you must validate the coupling constants.

- (Ortho coupling): The proton at H6 (adjacent to F) will show a coupling of 7–9 Hz .

- (Meta coupling): The proton at H5 will show a coupling of 4–6 Hz .

-

Isomer Check: If the Chlorine were at position 3, the coupling patterns of the aromatic protons would change drastically due to the alteration in symmetry and distance from the Fluorine.

Advanced Protocol: 19F-Decoupled 1H NMR

For high-stakes drug development, standard 1H NMR is often insufficient due to signal overlap. I recommend the

Experimental Workflow

-

Preparation: Dissolve 10 mg sample in 0.6 mL CDCl

. Ensure high liquid height to prevent shimming artifacts. -

Channel Setup: Set

as the observe nucleus and -

Acquisition:

-

Pulse Program: zgig (or vendor equivalent for inverse gated decoupling).

-

O2 Offset: Center on -110 ppm (typical Ar-F shift).

-

-

Result: The complex multiplets at 7.0-7.6 ppm collapse into sharp singlets/doublets.

Decision Logic for Structural Validation

Figure 1: Decision tree for the structural validation of fluorinated ethynylbenzenes. Note the optional decoupling step for ambiguous aromatic regions.

13C NMR: The Definitive Proof

While Proton NMR confirms the functional groups, Carbon-13 NMR provides the indisputable "fingerprint" via C-F coupling constants (

Key 13C Signals & Couplings

-

C1 (C-F):

ppm. This will be a doublet with a massive coupling constant of -

C2 (C-Cl):

ppm. Appears as a doublet with -

C4 (C-Ethynyl):

ppm. Appears as a doublet with -

C-Ethynyl (Terminal):

ppm. Usually a singlet, but the internal carbon may show faint long-range coupling.

Why this matters: If the Chlorine were at the C3 position (a common isomer impurity), the

References

-

PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2011). Cross-coupling reactivity of 1,1-dichloroalkenes. RSC Advances. Retrieved October 26, 2023, from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants Guide. Iowa State University. Retrieved October 26, 2023, from [Link]

Precision Purity Analysis of 2-Chloro-4-ethynyl-1-fluorobenzene: A Comparative HPLC Guide

Executive Summary

2-Chloro-4-ethynyl-1-fluorobenzene (CAS: 1160204-72-9) is a critical halogenated aromatic intermediate, widely utilized in the synthesis of mGluR5 antagonists and tyrosine kinase inhibitors via Sonogashira cross-coupling. Its purity is paramount; trace amounts of the halogenated precursor (2-chloro-4-iodo-1-fluorobenzene) or homocoupling byproducts can poison downstream catalytic cycles.

This guide challenges the default reliance on C18 columns.[1] We compare the standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[2] Experimental evidence suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for halogenated aromatics due to distinct

Chemical Context & Impurity Profiling[3]

To design a robust method, we must first understand the analyte and its likely contaminants from the synthesis pathway (typically Sonogashira coupling followed by desilylation).

The Analyte

-

Target: 2-Chloro-4-ethynyl-1-fluorobenzene[3]

-

Properties: Lipophilic, non-ionizable (neutral), highly conjugated system.

-

Key Functional Groups: Fluorine (C-1), Chlorine (C-2), Ethynyl (C-4). The electron-withdrawing halogens create an electron-deficient

-system on the benzene ring.

Critical Impurities (The "Separation Challenge")

| Impurity Type | Identity | Origin | Chromatographic Challenge |

| Precursor | 2-Chloro-4-iodo-1-fluorobenzene | Unreacted starting material | Highly hydrophobic; elutes close to product on C18. |

| Intermediate | 2-Chloro-4-((trimethylsilyl)ethynyl)-1-fluorobenzene | Incomplete deprotection | significantly more hydrophobic; elutes late. |

| Byproduct | 1,4-Bis(3-chloro-4-fluorophenyl)buta-1,3-diyne | Glaser homocoupling dimer | Very hydrophobic; requires high organic wash to elute. |

Method Comparison: C18 vs. Phenyl-Hexyl[2][5]

Mechanism of Action[6]

-

Method A: C18 (Standard): Relies almost exclusively on hydrophobic subtraction . The stationary phase interacts with the bulk hydrophobicity of the molecule. Since the Iodo-precursor and the Ethynyl-product have similar hydrophobic indices, resolution is often compromised.

-

Method B: Phenyl-Hexyl (Recommended): Utilizes

-

Comparative Data (Representative)

Conditions: Water/Acetonitrile Gradient, 1.0 mL/min, 254 nm.

| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Advanced) |

| Retention Time (Product) | 8.4 min | 9.1 min |

| Retention Time (Iodo-Precursor) | 8.8 min | 10.2 min |

| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline separation) |

| Tailing Factor ( | 1.1 | 1.05 |

| Selectivity ( | 1.05 | 1.12 |

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][6][7][8]

-

Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (

). (Acid ensures sharp peaks for any potential phenolic impurities). -

Solvent B: HPLC-grade Acetonitrile (ACN).

-

Column:

-

Primary: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Alternative: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm).

-

-

Detector: Diode Array Detector (DAD), monitoring 254 nm (primary) and 220 nm (secondary).

Gradient Program

The following gradient is optimized for the Phenyl-Hexyl column to ensure elution of the highly retained dimer impurity.

| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Event |

| 0.0 | 60 | 40 | Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 5 | 95 | Wash (Elute Dimers) |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | Stop |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of 100% ACN (1.0 mg/mL).

-

Working Solution: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50). Final conc: 0.1 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Visualizations

Analytical Workflow

This diagram outlines the decision process for ensuring method validity.

Caption: Workflow comparing standard C18 routing vs. the optimized Phenyl-Hexyl pathway for halogenated alkynes.

Separation Mechanism: Why Phenyl-Hexyl Wins

This diagram illustrates the molecular interactions driving the superior selectivity.

Caption: Phenyl-Hexyl phases engage in

Troubleshooting & System Suitability

To ensure the trustworthiness of your data, every run must meet these System Suitability Test (SST) criteria:

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Carryover: Inject a blank (pure ACN) after the sample. The highly hydrophobic "dimer" impurity can stick to the column. If "ghost peaks" appear in the blank, extend the 95% ACN wash step.

References

-

BenchChem. (2025).[4] Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. Retrieved from

-

Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

-

Advanced ChemBlocks. (2026). 2-Chloro-4-ethynyl-1-fluorobenzene Product Specifications. Retrieved from

-

Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from

-

Shimadzu. (2023). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

Sources

Biological Activity Screening of 2-Chloro-4-ethynyl-1-fluorobenzene Derivatives

This guide details the biological activity screening of 2-Chloro-4-ethynyl-1-fluorobenzene derivatives , a class of compounds functioning primarily as Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1][2]

These derivatives represent a strategic "scaffold hop" from the canonical pyridine-based inhibitors (e.g., MPEP, MTEP, Basimglurant), offering distinct physicochemical profiles for CNS drug discovery.

Content Type: Publish Comparison Guide

Author: Senior Application Scientist, Lead Discovery Group

Executive Summary: The Scaffold & Its Utility

2-Chloro-4-ethynyl-1-fluorobenzene (CAS 1057670-04-8) is a privileged chemical building block. It serves as the lipophilic core for synthesizing diarylalkyne-based mGluR5 NAMs. By coupling this intermediate with various heterocycles (e.g., imidazoles, pyrazoles) via Sonogashira cross-coupling, researchers generate potent antagonists that modulate glutamatergic signaling.

Key Application: Treatment of anxiety, depression, Fragile X syndrome, and Levodopa-induced dyskinesia (LID). Mechanism: Allosteric inhibition of mGluR5, preventing the Gq-protein coupled release of intracellular calcium.

Mechanistic Insight: Allosteric Modulation

Unlike orthosteric antagonists that compete with glutamate at the "Venus Flytrap" domain, these derivatives bind to the transmembrane domain (7-TMD) of the receptor.

-

Binding Mode: The ethynyl linker acts as a rigid spacer, positioning the 2-chloro-1-fluorobenzene ring into a hydrophobic pocket deep within the transmembrane bundle.

-

The "Benzene vs. Pyridine" Switch: Standard mGluR5 NAMs (like MTEP) utilize a pyridine ring. Replacing this with the 2-chloro-1-fluorobenzene moiety (the "Benzene Core") eliminates the pyridine nitrogen, a common site for metabolic oxidation and pH-dependent solubility, thereby altering the Drug Metabolism and Pharmacokinetics (DMPK) profile.

Figure 1: mGluR5 Signaling & NAM Intervention[2]

Caption: Schematic of the mGluR5 Gq-signaling pathway. The NAM (yellow) binds to the transmembrane domain, blocking the signal transduction initiated by Glutamate (red).

Comparative Analysis: Benzene vs. Pyridine Core

This section compares derivatives of 2-Chloro-4-ethynyl-1-fluorobenzene against the industry standards MTEP and Basimglurant (Pyridine-based).

Table 1: Performance & Physicochemical Comparison

| Feature | Benzene Core Derivatives (Product Class) | MTEP / Basimglurant (Alternatives) | Impact on Screening |

| Core Structure | 2-Chloro-1-fluorobenzene | 2-Chloro-pyridine / Thiazole | Scaffold Hopping |

| mGluR5 Potency (IC50) | < 10 nM (High Potency) | < 5 nM (Very High Potency) | Benzene analogs maintain high affinity due to the conserved ethynyl geometry. |

| Lipophilicity (LogP) | Higher (> 3.5) | Moderate (2.5 - 3.2) | Benzene derivatives cross the BBB easily but may require solubility optimization (e.g., DMSO/Tween). |

| Metabolic Stability | High (No N-oxidation) | Moderate (Pyridine N-oxidation risk) | Benzene core avoids specific CYP450 clearances associated with electron-rich nitrogens. |

| Selectivity (vs mGluR1) | > 1000-fold | > 1000-fold | Both scaffolds achieve excellent subtype selectivity.[2] |

| Off-Target Risk | Low CYP inhibition | Potential CYP inhibition (Pyridine) | Benzene core is often used to "dial out" CYP liabilities. |

Expert Insight: While pyridine derivatives (MTEP) are often more water-soluble, the benzene derivatives are preferred when metabolic stability is the limiting factor. The 2-chloro and 1-fluoro substitutions on the benzene ring are critical for mimicking the electronic properties of the pyridine nitrogen, ensuring the molecule still "fits" the allosteric pocket [1, 2].

Experimental Protocols

Workflow: From Synthesis to Screening

To validate the biological activity of these derivatives, a robust screening cascade is required.[3]

Figure 2: Screening Workflow Diagram

Caption: Integrated workflow for converting the building block into a validated mGluR5 NAM lead candidate.

Protocol A: Calcium Mobilization Assay (Primary Screen)

Objective: Determine the functional IC50 of the derivative in a cellular environment.

-

Cell Line: HEK293 cells stably expressing human mGluR5 and Gαq15 (promiscuous G-protein to couple signaling).

-

Reagents:

-

Agonist: Glutamate (EC80 concentration, typically 10-30 µM).

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

-

Procedure:

-

Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

-

Dye Loading: Remove media, add 100 µL dye loading buffer. Incubate 60 min at 37°C.

-

Compound Addition: Add the 2-Chloro-4-ethynyl-1-fluorobenzene derivative (serially diluted in DMSO, final DMSO < 0.5%). Incubate 10-15 min.

-

Stimulation: Inject Glutamate (EC80) using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

-

Readout: Measure fluorescence increase (excitation 488 nm, emission 525 nm) over 120 seconds.

-

-

Data Analysis: Calculate % Inhibition relative to Max Glutamate response. Fit to a 4-parameter logistic equation to derive IC50.[4]

-

Self-Validation Check: The standard MPEP should yield an IC50 of ~30 nM in this system [3].

-

Protocol B: Radioligand Binding Assay (Secondary Validation)

Objective: Confirm the compound binds to the specific MPEP allosteric site.

-

Membrane Prep: Rat cortical membranes or membranes from mGluR5-transfected HEK293 cells.

-

Radioligand: [3H]-MPEP (Specific Activity ~60 Ci/mmol).

-

Procedure:

-

Incubate membranes (20 µg protein) with [3H]-MPEP (2 nM) and the test derivative (10 concentrations).

-

Non-Specific Binding (NSB): Define using 10 µM MPEP or Fenobam.

-

Incubate for 60 min at 4°C (to reduce receptor internalization/degradation).

-

Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

References

-

Gasparini, F., et al. (1999).[5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[5][6][7] Neuropharmacology, 38(10), 1493-1503. Link

-

Lindemann, L., et al. (2011). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics (Discusses Basimglurant/CTEP structural evolution). Link

-

Jaeschke, G., et al. (2015). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of Basimglurant." Journal of Medicinal Chemistry, 58(3), 1358–1371. Link

-

Addex Therapeutics. "Dipraglurant (ADX48621) Mode of Action." Addex Therapeutics Pipeline. Link

Sources

- 1. Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurochlor.org [eurochlor.org]

- 4. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 2-Chloro-4-ethynyl-1-fluorobenzene

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Chloro-4-ethynyl-1-fluorobenzene (CAS No. 1057670-04-8). As a halogenated alkynylbenzene, this compound is a valuable intermediate in pharmaceutical and materials science research.[1] However, its chemical properties necessitate a robust safety protocol. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Profile Analysis: The "Why" Behind the Precautions

Understanding the specific risks associated with 2-Chloro-4-ethynyl-1-fluorobenzene is the foundation of safe handling. The primary hazards stem from its flammability, irritant properties, and potential for long-term health effects.[2] A failure to appreciate these risks can lead to immediate injury or chronic health issues.

The compound is classified as a highly flammable liquid and vapor, meaning it can ignite at ambient temperatures when exposed to a spark, open flame, or sufficient heat.[2][3] Its vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[4] Direct contact can cause significant skin and serious eye irritation.[2][5][6] Furthermore, it is suspected of causing genetic defects, highlighting the critical need to prevent any direct exposure.[2]

| GHS Pictograms | Hazard Class | Hazard Statement |

| Flame | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapour.[2] |

| Health Hazard | Germ Cell Mutagenicity, Category 2 | H341: Suspected of causing genetic defects.[2] |

| Exclamation Mark | Skin Irritation, Category 2 | H315: Causes skin irritation.[2][6] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[2][6] | |

| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation.[6] | |

| Environment | Hazardous to the Aquatic Environment, Chronic, Category 3 | H412: Harmful to aquatic life with long lasting effects.[2] |

The Principle of Multi-Layered Protection

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is entirely dependent on the preceding layers of safety: Engineering Controls and Administrative Controls.

-

Engineering Controls: These are the most critical layer. All handling of 2-Chloro-4-ethynyl-1-fluorobenzene must occur within a properly functioning and certified chemical fume hood to control flammable and toxic vapors.[4][7][8] The fume hood's sash provides a physical barrier against splashes and explosions.

-

Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work practices. This includes proper labeling, storing the chemical away from ignition sources and incompatibles, and designating specific areas for its use.[4][8]

-

Personal Protective Equipment (PPE): This equipment is designed to protect you when engineering and administrative controls are not sufficient or in the event of a failure or accident.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

Eye and Face Protection

Due to the severe eye irritation risk (H319), robust eye protection is non-negotiable.

-

Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields must be worn for any work in the laboratory where this chemical is present.[9]

-

Required for Handling: When transferring, weighing, or performing any manipulation of the chemical, chemical splash goggles are mandatory.[9][10] Safety glasses are insufficient to protect from splashes.[9]

-

Recommended for High-Risk Tasks: For larger volume transfers (>100 mL) or procedures with an elevated splash or explosion risk, a full-face shield must be worn over chemical splash goggles.[10][11]

Hand Protection

This compound is a known skin irritant (H315), and dermal absorption is a potential route of exposure for halogenated solvents.[2][10]

-

Glove Type: While no specific glove recommendation is available for this exact compound, for halogenated solvents, nitrile gloves are a common minimum requirement.[8] However, breakthrough times can be short. For prolonged work or direct immersion potential, double-gloving with two pairs of nitrile gloves is a prudent measure.[8]

-

Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use.[6]

-

Glove Practice: Remove gloves immediately if they become contaminated. Never wear contaminated gloves outside the laboratory or use them to touch "clean" surfaces like keyboards or doorknobs.[12] Wash hands thoroughly with soap and water after removing gloves.[2][8]

Body Protection

-

Lab Coat: A clean, fully buttoned, flame-resistant lab coat is required at all times.[9][13] Standard cotton/poly blends are not suitable due to the high flammability of the chemical.

-

Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[8][12][14] This prevents accidental skin contact from drips or small spills.

Respiratory Protection

-

Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.[7] If all work is conducted within the fume hood, additional respiratory protection is typically not required.[15]

-

Emergency Use: In the case of a large spill outside of a fume hood or a failure of ventilation, respiratory protection is critical. Personnel involved in the cleanup must use a NIOSH-approved air-purifying respirator with organic vapor cartridges or, for major releases, a self-contained breathing apparatus (SCBA).[11][14][16]

Operational Workflow: From Receipt to Disposal

This workflow outlines the critical safety checkpoints at each stage of handling 2-Chloro-4-ethynyl-1-fluorobenzene.

Caption: Safe Handling Workflow for 2-Chloro-4-ethynyl-1-fluorobenzene.

Emergency Protocols

Spill Response

For a small spill (<50 mL) inside a chemical fume hood:

-

Alert personnel in the immediate area.

-

Ensure your PPE is intact.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

-

Using spark-proof tools, gently scoop the absorbent material into a designated hazardous waste container.[4][15]

-

Wipe the area with a decontaminating solution and place all cleanup materials in the waste container.

-

For larger spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team immediately.[16]

Exposure Response

Immediate action is crucial to mitigate harm.

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][5]

-

Skin Contact: Remove all contaminated clothing immediately while under an emergency shower.[3][5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[2]